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Compound of Interest

Compound Name:
6-Chloro-5-methyl-2-piperidin-4-yl-

1,3-benzoxazole

Cat. No.: B1360972 Get Quote

A detailed examination of a promising class of dual VEGFR-2/c-Met inhibitors in contrast to the

established multi-kinase inhibitor, Sorafenib.

Introduction:

In the landscape of targeted cancer therapy, the multi-kinase inhibitor Sorafenib has long been

a cornerstone for the treatment of various solid tumors, including hepatocellular carcinoma

(HCC) and renal cell carcinoma (RCC). Its broad-spectrum activity against key signaling

pathways involved in tumor growth and angiogenesis has established it as a critical therapeutic

agent. However, the quest for novel inhibitors with improved potency, selectivity, and safety

profiles is a continuous endeavor in oncological research. This guide presents a comparative

analysis of Sorafenib and a promising class of compounds based on the 6-Chloro-5-methyl-2-
piperidin-4-yl-1,3-benzoxazole scaffold.

While specific preclinical and clinical data for the exact molecule 6-Chloro-5-methyl-2-
piperidin-4-yl-1,3-benzoxazole are not publicly available, this analysis will focus on

structurally related piperidinyl-based benzoxazole derivatives that have been investigated as

dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and

mesenchymal-epithelial transition factor (c-Met) kinases. A key study in this area provides a

direct comparison with Sorafenib, offering valuable insights into the potential of this chemical

class.[1][2] This guide will therefore compare the performance of these novel benzoxazole
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derivatives against Sorafenib, leveraging available experimental data to provide a

comprehensive overview for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Kinase
Inhibitors
Sorafenib:

Sorafenib is an oral multi-kinase inhibitor that targets several key players in tumor progression.

[1][2][3] Its primary mechanism of action involves the inhibition of the Raf/MEK/ERK signaling

pathway, which is crucial for cell proliferation and survival.[4][5] Additionally, Sorafenib potently

inhibits several receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell

proliferation, including VEGFR-2, VEGFR-3, platelet-derived growth factor receptor (PDGFR)-

β, c-KIT, and FLT-3.[4][5][6] This dual blockade of both tumor cell proliferation and

angiogenesis pathways contributes to its therapeutic efficacy.

Piperidinyl-Based Benzoxazole Derivatives:

The novel piperidinyl-based benzoxazole derivatives have been designed as dual inhibitors of

VEGFR-2 and c-Met.[1][2] VEGFR-2 is a key mediator of angiogenesis, the process of new

blood vessel formation that is essential for tumor growth and metastasis.[1][2] The c-Met

receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor

cell proliferation, survival, invasion, and metastasis. Dysregulation of the HGF/c-Met signaling

pathway is observed in a variety of human cancers. By simultaneously targeting both VEGFR-2

and c-Met, these compounds aim to provide a more comprehensive and potent anti-tumor

effect.[1][2]

Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data from preclinical studies, offering a direct

comparison of the in vitro activity of representative piperidinyl-based benzoxazole derivatives

and Sorafenib.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)
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Compound VEGFR-2 IC50 (µM) c-Met IC50 (µM) Reference

Sorafenib 0.058 - [1][2]

Staurosporine (c-Met

reference)
- 0.237 [1][2]

Benzoxazole

Derivative 11b
0.057 0.181 [1][2]

Benzoxazole

Derivative 11a
0.082 0.280 [1][2]

Benzoxazole

Derivative 5a
0.145 1.382 [1][2]

Benzoxazole

Derivative 5g
0.970 0.485 [1][2]

Benzoxazole

Derivative 5h
0.152 1.885 [1][2]

Note: IC50 values represent the concentration of the inhibitor required to achieve 50%

inhibition of the kinase activity. A lower IC50 value indicates greater potency.

Table 2: In Vitro Cytotoxicity (IC50 in µM)

Compound
MCF-7 (Breast
Cancer)

PC-3 (Prostate
Cancer)

A549 (Lung
Cancer)

Reference

Sorafenib 4.89 ± 0.31 5.72 ± 0.43 6.15 ± 0.52 [1][2]

Benzoxazole

Derivative 11b
3.12 ± 0.25 4.58 ± 0.37 5.21 ± 0.41 [1][2]

Benzoxazole

Derivative 11a
4.25 ± 0.38 5.11 ± 0.46 5.98 ± 0.49 [1][2]

Note: IC50 values represent the concentration of the compound required to inhibit the growth of

50% of the cancer cells. A lower IC50 value indicates greater cytotoxicity.
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Experimental Protocols
Kinase Inhibition Assay (VEGFR-2 and c-Met):

The inhibitory activity of the compounds against VEGFR-2 and c-Met kinases was determined

using an in vitro kinase assay. The assay measures the ability of the compounds to inhibit the

phosphorylation of a substrate by the respective kinase.

Reaction Mixture Preparation: A reaction mixture containing the kinase, a specific substrate

(e.g., a peptide or protein), and ATP is prepared in a suitable buffer.

Compound Addition: The test compounds (piperidinyl-based benzoxazole derivatives and

Sorafenib) are added to the reaction mixture at various concentrations.

Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined

period to allow for the phosphorylation reaction to occur.

Detection: The amount of phosphorylated substrate is quantified using various methods,

such as radioisotope labeling, fluorescence-based detection, or enzyme-linked

immunosorbent assay (ELISA).

IC50 Calculation: The concentration of the compound that inhibits 50% of the kinase activity

(IC50) is calculated from the dose-response curves.

Cell Viability Assay (MTT Assay):

The cytotoxic effect of the compounds on cancer cell lines was evaluated using the MTT (3-

(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Seeding: Cancer cells (e.g., MCF-7, PC-3, A549) are seeded in 96-well plates at a

specific density and allowed to attach overnight.

Compound Treatment: The cells are treated with various concentrations of the test

compounds and incubated for a specified period (e.g., 48 or 72 hours).

MTT Addition: MTT solution is added to each well, and the plates are incubated for a few

hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan

product.
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Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution

(e.g., DMSO).

Absorbance Measurement: The absorbance of the colored solution is measured using a

microplate reader at a specific wavelength (e.g., 570 nm).

IC50 Calculation: The IC50 value, representing the concentration of the compound that

causes 50% inhibition of cell growth, is determined from the dose-response curves.
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Caption: Signaling pathway inhibited by Sorafenib.
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Caption: Signaling pathways inhibited by Benzoxazole Derivatives.
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Caption: Experimental workflow for comparative analysis.
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Conclusion
The comparative analysis reveals that novel piperidinyl-based benzoxazole derivatives

represent a promising new class of anti-cancer agents.[1][2] In particular, compounds such as

derivative 11b have demonstrated potent dual inhibitory activity against both VEGFR-2 and c-

Met kinases, with VEGFR-2 inhibition comparable to that of Sorafenib.[1][2] Furthermore, these

derivatives have shown significant cytotoxicity against various cancer cell lines, in some cases

exceeding the potency of Sorafenib.[1][2]

The dual-targeting mechanism of these benzoxazole derivatives, focusing on both

angiogenesis and key pathways of tumor cell proliferation and metastasis, offers a compelling

rationale for their further development. While Sorafenib remains a valuable therapeutic option

with its broad-spectrum kinase inhibition, the targeted approach of the benzoxazole scaffold

may offer advantages in terms of potency against specific cancer types and potentially a

different side-effect profile.

It is important to reiterate that this analysis is based on a class of compounds structurally

related to 6-Chloro-5-methyl-2-piperidin-4-yl-1,3-benzoxazole. Further preclinical and

clinical investigations are warranted to fully elucidate the therapeutic potential of this specific

molecule and the broader class of piperidinyl-based benzoxazole derivatives in the treatment of

cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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